molecular formula C11H4ClN5O2 B14213279 (3-Chloro-6-nitroquinoxalin-2(1H)-ylidene)propanedinitrile CAS No. 821009-83-0

(3-Chloro-6-nitroquinoxalin-2(1H)-ylidene)propanedinitrile

Cat. No.: B14213279
CAS No.: 821009-83-0
M. Wt: 273.63 g/mol
InChI Key: NEVVWVWNRZIYCH-UHFFFAOYSA-N
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Description

(3-Chloro-6-nitroquinoxalin-2(1H)-ylidene)propanedinitrile is a chemical compound with a complex structure that includes a quinoxaline ring substituted with chloro and nitro groups, and a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-6-nitroquinoxalin-2(1H)-ylidene)propanedinitrile typically involves the reaction of 3-chloro-6-nitroquinoxaline with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-6-nitroquinoxalin-2(1H)-ylidene)propanedinitrile can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of 3-amino-6-nitroquinoxalin-2(1H)-ylidene)propanedinitrile.

    Substitution: Formation of substituted quinoxaline derivatives.

Scientific Research Applications

(3-Chloro-6-nitroquinoxalin-2(1H)-ylidene)propanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Chloro-6-nitroquinoxalin-2(1H)-ylidene)propanedinitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-nitroquinoxalin-2-amine: Similar structure but lacks the propanedinitrile moiety.

    6-Nitroquinoxaline: Lacks both the chloro and propanedinitrile groups.

    3-Chloroquinoxaline: Lacks the nitro and propanedinitrile groups.

Uniqueness

(3-Chloro-6-nitroquinoxalin-2(1H)-ylidene)propanedinitrile is unique due to the combination of its chloro, nitro, and propanedinitrile groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

821009-83-0

Molecular Formula

C11H4ClN5O2

Molecular Weight

273.63 g/mol

IUPAC Name

2-(3-chloro-6-nitro-1H-quinoxalin-2-ylidene)propanedinitrile

InChI

InChI=1S/C11H4ClN5O2/c12-11-10(6(4-13)5-14)15-8-2-1-7(17(18)19)3-9(8)16-11/h1-3,15H

InChI Key

NEVVWVWNRZIYCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(C(=C(C#N)C#N)N2)Cl

Origin of Product

United States

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